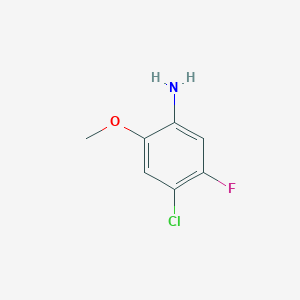

4-Chloro-5-fluoro-2-methoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-5-fluoro-2-methoxyaniline , also known by its chemical formula C7H7ClFNO , is a synthetic organic compound. Its molecular weight is approximately 175.59 g/mol . The IUPAC name for this compound is This compound .

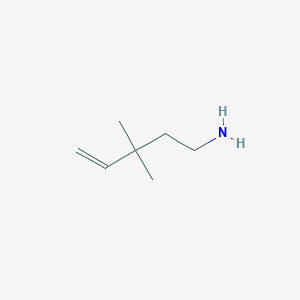

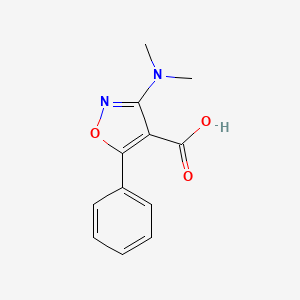

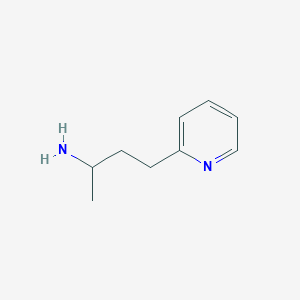

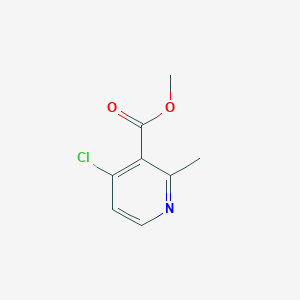

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with substituents. The chlorine (Cl) and fluorine (F) atoms are attached to the benzene ring, along with a methoxy group (OCH3) and an amino group (NH2). The arrangement of these atoms determines its chemical properties and reactivity .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

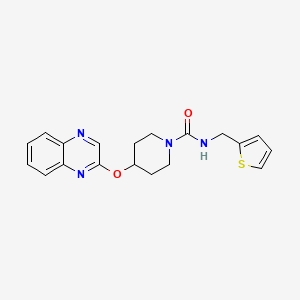

Organic Synthesis Applications

4-Chloro-5-fluoro-2-methoxyaniline serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, it has been used in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting its role in facilitating smooth cycloaddition reactions, a cornerstone in organic synthesis for constructing cyclic compounds (T. Patrick, J. Rogers, Keith Gorrell, 2002). Additionally, its involvement in the Ullmann methoxylation process underlines its importance in the formation of fluoro-methoxyaniline derivatives, which are valuable for further chemical transformations (J. A. Ragan, Brian P. Jones, M. Castaldi, P. Hill, Teresa W. Makowski, 2003).

Fluorescence Studies

Research into boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, using this compound as a related compound, demonstrates its utility in understanding fluorescence quenching mechanisms. These studies are vital for the development of fluorescent sensors and materials (H. S. Geethanjali, D. Nagaraja, R. Melavanki, 2015; H. S. Geethanjali, D. Nagaraja, R. Melavanki, R. Kusanur, 2015).

Material Science

In the field of material science, this compound has been implicated in the study of polyaniline and its derivatives. These investigations shed light on the influence of substituents on hydrogen bonding and electron charge transfer in conducting polymers, which are of significant interest for the development of electronic and optoelectronic devices (A. Gruger, A. Novak, A. Regis, P. Colomban, 1994).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-5-fluoro-2-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULHJMQJXYTTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)

![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)